

# Sulfo-Cy5-Methyltetrazine: Applications and Protocols for Advanced Fluorescence Microscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sulfo-Cy5-Methyltetrazine*

Cat. No.: *B15557156*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Sulfo-Cy5-Methyltetrazine** in fluorescence microscopy. This far-red fluorescent probe has emerged as a powerful tool for bio-imaging, offering high water solubility, bright fluorescence, and exceptional specificity through bioorthogonal chemistry. This document details its applications, provides structured protocols for its use, and presents key quantitative data to inform experimental design.

## Introduction to Sulfo-Cy5-Methyltetrazine

**Sulfo-Cy5-Methyltetrazine** is a water-soluble cyanine dye functionalized with a methyltetrazine moiety.[1][2] The Sulfo-Cy5 core provides strong fluorescence in the far-red spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[3] The methyltetrazine group enables highly specific and efficient labeling of molecules containing a strained alkene, most notably trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) reaction.[4][5] This bioorthogonal "click chemistry" reaction is rapid, proceeds under physiological conditions without the need for a catalyst, and is highly specific, minimizing off-target labeling.[5][6]

The sulfonate groups on the Cy5 dye enhance its water solubility, which is beneficial for labeling biomolecules in aqueous environments and helps to minimize non-specific binding.[3]

[7] These properties make **Sulfo-Cy5-Methyltetrazine** an excellent choice for a variety of fluorescence microscopy applications, including live-cell imaging, super-resolution microscopy, and in vivo imaging.[3][8][9]

## Key Applications in Fluorescence Microscopy

The unique characteristics of **Sulfo-Cy5-Methyltetrazine** lend it to a range of advanced imaging techniques:

- **Live-Cell Imaging:** Its high water solubility and biocompatibility make it suitable for labeling and tracking biomolecules in living cells over time. The bioorthogonal nature of the TCO-tetrazine ligation allows for specific labeling of target molecules without disrupting cellular processes.[10][11]
- **Pre-Targeted Imaging:** This powerful strategy involves a two-step labeling process. First, a TCO-modified targeting molecule (e.g., an antibody) is administered and allowed to bind to its target and for the unbound excess to clear. Subsequently, the **Sulfo-Cy5-Methyltetrazine** is administered and rapidly "clicks" onto the TCO-tagged molecule at the target site. This approach significantly improves the signal-to-noise ratio by reducing background fluorescence from unbound probes.[12]
- **Super-Resolution Microscopy:** The high photon output and photostability of the Cy5 fluorophore are advantageous for techniques like dSTORM (direct stochastic optical reconstruction microscopy), enabling the visualization of cellular structures with nanoscale resolution.[9]
- **In Vivo Imaging:** The far-red emission of Sulfo-Cy5 allows for deeper tissue penetration, making it a valuable tool for non-invasive imaging in small animal models to study biological processes in a whole-organism context.[12][13]

## Quantitative Data

The following tables summarize the key quantitative properties of **Sulfo-Cy5-Methyltetrazine** and its application in fluorescence microscopy.

Table 1: Physicochemical and Spectroscopic Properties

Property	Value	Reference(s)
Molecular Formula	C44H51N7O10S3	[2]
Molecular Weight	934.1 g/mol	[2]
Excitation Maximum ( $\lambda_{ex}$ )	~647 nm	[2]
Emission Maximum ( $\lambda_{em}$ )	~655 nm	[2]
Molar Extinction Coefficient	~250,000 cm <sup>-1</sup> M <sup>-1</sup>	[2][6]
Solubility	Water, DMSO, DMF	[2]
Storage Conditions	-20°C, desiccated, protected from light	[2][14]

Table 2: TCO-Tetrazine Ligation Reaction Parameters

Parameter	Value/Description	Reference(s)
Reaction Type	Inverse-electron-demand Diels-Alder (IEDDA) Cycloaddition	[5]
Reactants	Methyltetrazine and trans-cyclooctene (TCO)	[5]
Reaction Kinetics	Exceptionally fast, up to $1 \times 10^6$ M <sup>-1</sup> s <sup>-1</sup>	[5]
Optimal pH Range	6.0 - 9.0	[15]
Reaction Temperature	4°C to 37°C	[15]
Catalyst Requirement	None (bioorthogonal)	[6]

## Experimental Protocols

### Protocol 1: General Live-Cell Labeling using TCO-Tetrazine Ligation

This protocol outlines the labeling of live cells that have been pre-treated to display TCO groups on their surface, for example, through metabolic labeling or by targeting with a TCO-conjugated antibody.

Materials:

- TCO-modified live cells in culture
- **Sulfo-Cy5-Methyltetrazine**
- Anhydrous DMSO
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare **Sulfo-Cy5-Methyltetrazine** Stock Solution:
  - Allow the vial of **Sulfo-Cy5-Methyltetrazine** to equilibrate to room temperature before opening.
  - Dissolve the dye in anhydrous DMSO to a stock concentration of 1-10 mM.
  - Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- Cell Preparation:
  - Culture TCO-modified cells to the desired confluency on a suitable imaging dish or slide.
  - Gently wash the cells twice with pre-warmed PBS.
- Labeling Reaction:
  - Dilute the **Sulfo-Cy5-Methyltetrazine** stock solution in live-cell imaging medium to a final concentration of 1-10  $\mu$ M. The optimal concentration should be determined empirically.[\[15\]](#)

- Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[\[15\]](#)
- Washing:
  - Remove the labeling solution and gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound dye.
- Imaging:
  - Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~640 nm and emission at ~660 nm).

## Protocol 2: Antibody Conjugation with Sulfo-Cy5-Methyltetrazine (via TCO-NHS ester)

This is a two-step protocol to first modify an antibody with a TCO group, followed by ligation with **Sulfo-Cy5-Methyltetrazine**.

### Part A: TCO-Modification of the Antibody

#### Materials:

- Antibody of interest (in amine-free buffer, e.g., PBS)
- TCO-PEG<sub>x</sub>-NHS ester
- Anhydrous DMSO or DMF
- Desalting column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

#### Procedure:

- Antibody Preparation:

- Dissolve or buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[\[15\]](#)
- Prepare TCO-NHS Ester Stock Solution:
  - Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[\[15\]](#)
- Labeling Reaction:
  - Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[\[15\]](#)
  - Incubate for 30-60 minutes at room temperature with gentle mixing.[\[15\]](#)
- Quenching (Optional):
  - Add quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature to stop the reaction.[\[15\]](#)
- Purification:
  - Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS.

## Part B: Ligation with **Sulfo-Cy5-Methyltetrazine**

### Materials:

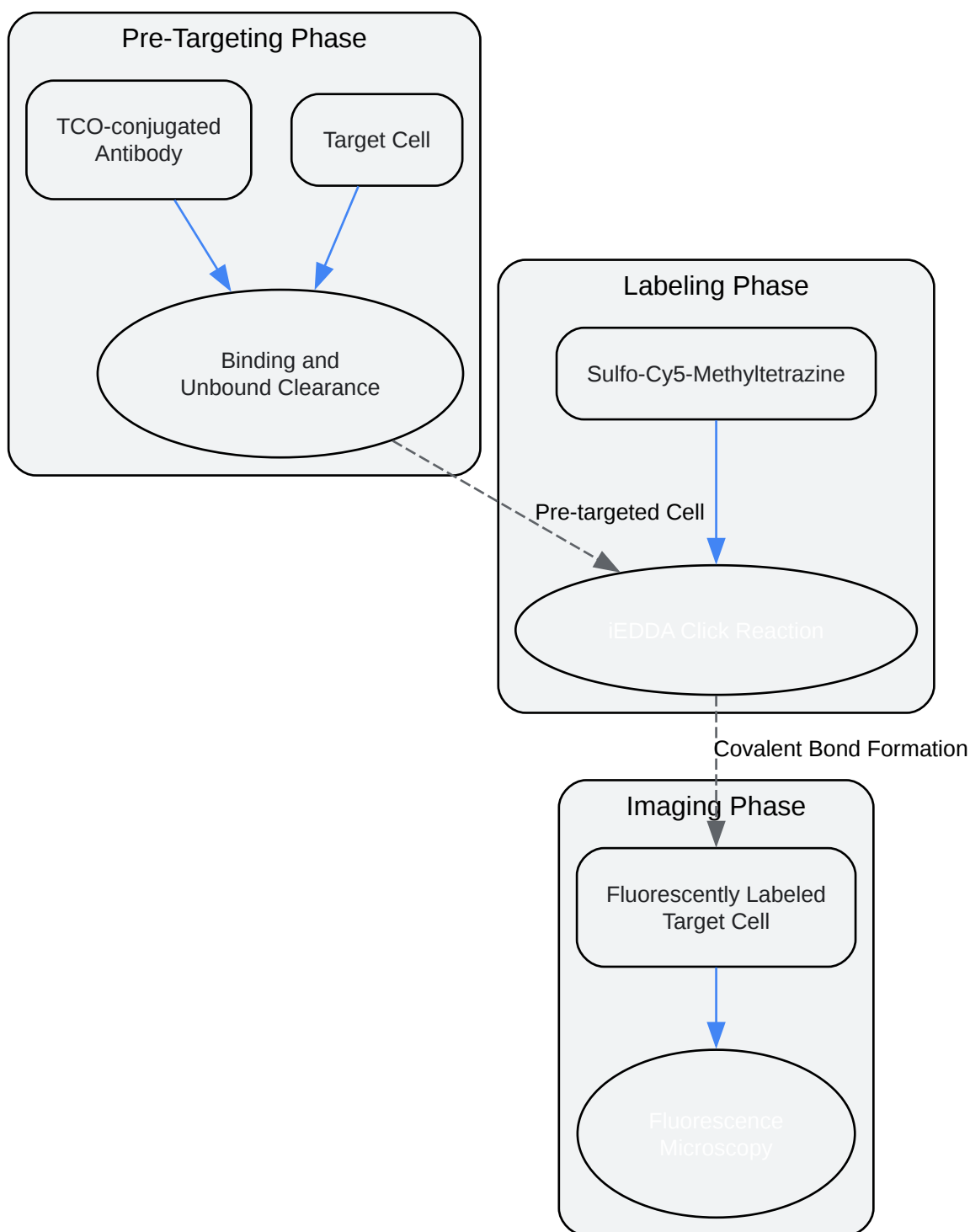
- TCO-modified antibody
- **Sulfo-Cy5-Methyltetrazine** stock solution (from Protocol 1)

### Procedure:

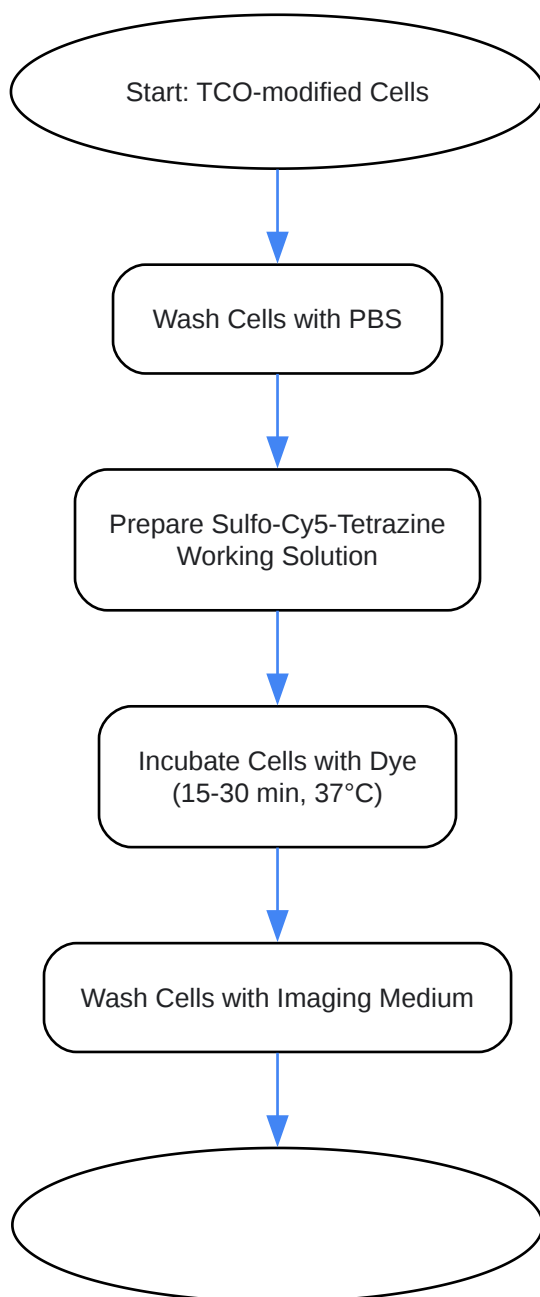
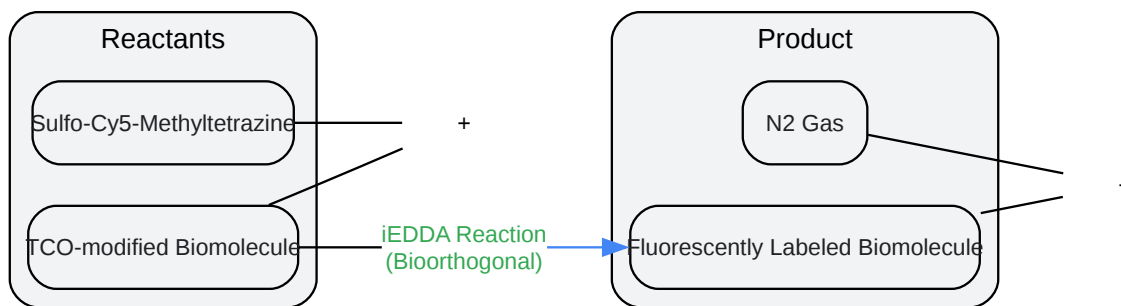
- Ligation Reaction:
  - Add a 1.5 to 3-fold molar excess of **Sulfo-Cy5-Methyltetrazine** to the TCO-modified antibody.

- Incubate for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic red color of the tetrazine.[\[4\]](#)
- Purification:
  - Remove any unreacted **Sulfo-Cy5-Methyltetrazine** using a desalting column.
- Characterization and Storage:
  - Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~647 nm (for Sulfo-Cy5). An optimal DOL is typically between 2 and 7.[\[16\]](#)  
[\[17\]](#)
  - Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

## Visualizations







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfo-Cy5-Methyltetrazine, 1801924-46-8 | BroadPharm [broadpharm.com]
- 3. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 11. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. drmr.com [drmr.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [Sulfo-Cy5-Methyltetrazine: Applications and Protocols for Advanced Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557156#sulfo-cy5-methyltetrazine-applications-in-fluorescence-microscopy]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)